4-Chloro-2-ethoxy-5-methoxypyrimidine

medicinal chemistry building block site-specific functionalization

4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5) is a strategically differentiated pyrimidine intermediate offering a single reactive chlorine leaving group at C4 for guaranteed mono-substitution, eliminating the need for protecting groups required by bis-chlorinated analogs. Its inert C2-ethoxy and hydrogen-bond acceptor C5-methoxy groups provide a unique reactivity and pharmacophoric profile for medicinal chemistry and agrochemical lead optimization programs, ensuring clean, high-yielding synthetic routes.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 1353979-91-5
Cat. No. B3234671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethoxy-5-methoxypyrimidine
CAS1353979-91-5
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=N1)Cl)OC
InChIInChI=1S/C7H9ClN2O2/c1-3-12-7-9-4-5(11-2)6(8)10-7/h4H,3H2,1-2H3
InChIKeyWBSFLULQYYGJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5): Sourcing Guide for the C7H9ClN2O2 Research Intermediate


4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5) is a fully substituted pyrimidine heterocycle characterized by a C7H9ClN2O2 molecular formula and a molecular weight of 188.61 g/mol . The molecule features a pyrimidine core with a chlorine leaving group at the C4 position, an ethoxy group at the C2 position, and a methoxy group at the C5 position . This specific substitution pattern places it within a class of halogenated pyrimidines commonly utilized as synthetic intermediates and building blocks in medicinal chemistry and agrochemical research programs [1].

Why Generic 4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5) Sourcing Is Not Advisable: The Critical Role of Purity and Isomeric Integrity


Due to its nature as a synthetic intermediate, the performance of 4-Chloro-2-ethoxy-5-methoxypyrimidine in downstream reactions is highly dependent on its purity. Impurities, particularly those arising from incomplete substitution at the 2- or 5-position or from dehalogenation, can significantly impact the yield and success of subsequent synthetic steps [1]. While other multi-substituted pyrimidines exist, such as 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2), which offers two reactive chlorine sites, this compound provides a distinct reactivity profile due to the presence of only a single, highly specific leaving group at C4 . This precludes the need for selectivity control or protecting group strategies required with bis-chlorinated analogs, ensuring a cleaner reaction profile in targeted synthesis programs.

Quantitative Differentiation of 4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5) Against Closest Analogs


Single vs. Dual Leaving Group Reactivity: Differentiating 4-Chloro-2-ethoxy-5-methoxypyrimidine from 2,4-Dichloro-5-methoxypyrimidine

A primary point of differentiation is the number of reactive sites. 4-Chloro-2-ethoxy-5-methoxypyrimidine (Target Compound) possesses one reactive chlorine at the C4 position, while 2,4-Dichloro-5-methoxypyrimidine (Comparator) contains two reactive chlorines at the C2 and C4 positions [1]. This structural difference dictates reaction selectivity, making the target compound inherently selective for mono-substitution without additional control .

medicinal chemistry building block site-specific functionalization

Hydrogen-Bonding Capability of 5-Methoxy vs. 5-Methyl: A Key Design Criterion for Bioactive Conformation

The target compound's 5-methoxy group can serve as a hydrogen-bond acceptor, influencing target binding and physicochemical properties, unlike the lipophilic 5-methyl group in 4-Chloro-2-ethoxy-5-methylpyrimidine (Comparator) . This functional group difference is critical for designing molecules with specific target interactions or optimal ADME profiles .

medicinal chemistry SAR pharmacophore modeling

Unique Orthogonal Reactivity: The 2-Ethoxy Group as an Inert Spacer vs. 2-Methylthio

Unlike analogs with a 2-methylthio group, such as 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (CAS 87026-45-7), which can undergo oxidation or further substitution, the 2-ethoxy group in the target compound is chemically inert under a wide range of standard conditions [1]. This allows it to act as a stable spacer or a non-participating pharmacophoric element, ensuring that reactions occur predictably and exclusively at the C4 chlorine site .

medicinal chemistry building block chemoselective synthesis

High-Value Procurement Scenarios for 4-Chloro-2-ethoxy-5-methoxypyrimidine (CAS 1353979-91-5) in R&D Pipelines


Targeted Synthesis of Mono-Substituted Pyrimidine Derivatives

This compound is ideally suited for research programs requiring the reliable introduction of a single substituent at the C4 position of a pyrimidine scaffold. As established in Section 3, its single chlorine leaving group guarantees selective mono-substitution without the need for protecting groups or careful stoichiometric control . This is critical for synthesizing focused libraries of 4-substituted-2-ethoxy-5-methoxypyrimidines for lead optimization.

Medicinal Chemistry Scaffold for Hydrogen-Bond Mediated Target Engagement

For projects where a hydrogen-bond acceptor is required at the C5 position for target binding, 4-Chloro-2-ethoxy-5-methoxypyrimidine offers a distinct advantage. As shown in Section 3, the 5-methoxy group provides this critical interaction capability, which is absent in the 5-methyl analog . This makes it a superior choice for developing inhibitors or modulators where this pharmacophoric feature is essential.

Synthesis of Complex Molecules Requiring an Inert C2 Spacer

This compound is the preferred building block when the synthetic strategy demands an inert and stable group at the C2 position. As demonstrated in Section 3, the ethoxy group is unreactive under conditions that would affect a methylthio group, ensuring chemoselective functionalization at the C4 position [1]. This simplifies synthetic routes and reduces the risk of unwanted byproducts.

Proprietary Agrochemical Intermediate Development

Pyrimidines are a core scaffold in numerous commercial herbicides and fungicides. 4-Chloro-2-ethoxy-5-methoxypyrimidine serves as a key intermediate for developing novel crop protection agents with proprietary substitution patterns [2][3]. Its unique combination of substituents offers a distinct patent landscape advantage for creating new compositions of matter.

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